molecular formula C6H8N2S B1591158 2-Amino-5-(methylthio)pyridine CAS No. 77618-99-6

2-Amino-5-(methylthio)pyridine

Cat. No. B1591158
CAS RN: 77618-99-6
M. Wt: 140.21 g/mol
InChI Key: UCPYHIQIDQTSRU-UHFFFAOYSA-N
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Patent
US06849647B1

Procedure details

This nitropyridine (300 mg, 1.8 mmol) was dissolved in a mixed solvent of acetic acid (7 ml) and conc. hydrochloric acid (0.5 ml), and zinc (692 g, 10.6 mmol) was added thereto in small portions while being cooled with ice for 5 minutes. After the mixture was stirred for 30 minutes at the room temperature, the reaction mixture was filtered, and the filtrate was neutralized with an aqueous solution of sodium hydrogencarbonate, and extracted with methylene chloride. The organic layer was washed with water and then with a saturated aqueous solution of sodium chloride, and dried over sodium sulfate. Thereafter, the solvent was distilled off, and the resulting crude product was purified through silica gel chromatography (eluent-hexane:ethyl acetate=1:1→chloroform:methanol=20:1) to obtain 158 mg (yield 64%) of 2-amino-5-methylthiopyridine as a pale-yellow powdery crystal.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
692 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:4]=[CH:5][C:6]([N+:9]([O-])=O)=[N:7][CH:8]=1>C(O)(=O)C.Cl.[Zn]>[NH2:9][C:6]1[CH:5]=[CH:4][C:3]([S:2][CH3:1])=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
CSC=1C=CC(=NC1)[N+](=O)[O-]
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.5 mL
Type
solvent
Smiles
Cl
Name
Quantity
692 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture was stirred for 30 minutes at the room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
in small portions while being cooled with ice for 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with a saturated aqueous solution of sodium chloride, and dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Thereafter, the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the resulting crude product was purified through silica gel chromatography (eluent-hexane:ethyl acetate=1:1→chloroform:methanol=20:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=NC=C(C=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 158 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.